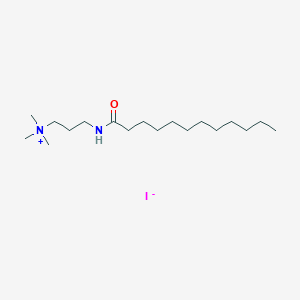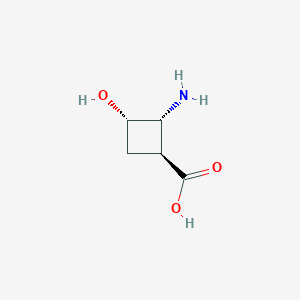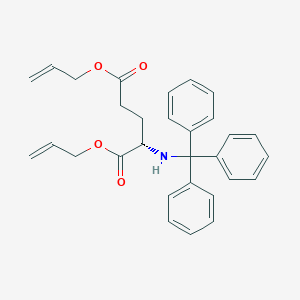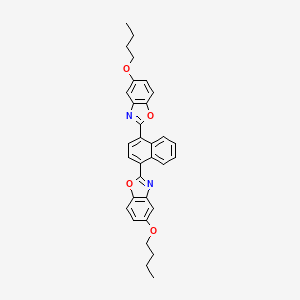![molecular formula C20H27P B14247893 ([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane CAS No. 382602-23-5](/img/structure/B14247893.png)
([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety, which is further substituted with two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane typically involves the reaction of 2-bromobiphenyl with dibutylphosphine under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or in the presence of a Lewis acid catalyst.
Coordination: Transition metal complexes can be formed using metals like , , or under mild conditions.
Major Products
Oxidation: The major product is typically the corresponding .
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be obtained.
Coordination: Metal-phosphane complexes are the primary products.
Scientific Research Applications
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in such as the and .
Materials Science: The compound can be used in the synthesis of and .
Biological Studies: While not extensively studied, its derivatives could be explored for potential and .
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphane moiety coordinates to a metal center, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Dibutylphosphine: Similar in structure but lacks the biphenyl group.
Biphenylphosphine: Contains the biphenyl group but with different alkyl substituents.
Uniqueness
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is unique due to the combination of the biphenyl group and the dibutylphosphane moiety. This structure provides a balance of steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.
Properties
CAS No. |
382602-23-5 |
|---|---|
Molecular Formula |
C20H27P |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
dibutyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-3-5-16-21(17-6-4-2)20-15-11-10-14-19(20)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3 |
InChI Key |
YVTUCBGIPBMQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)

